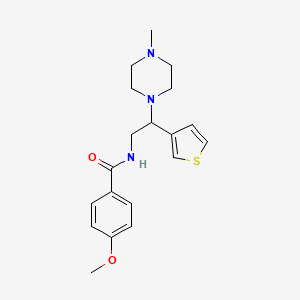
4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS Number: 946304-36-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure
The molecular formula of this compound is C18H25N3O3S, with a molecular weight of 395.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 946304-36-5 |
| Molecular Formula | C18H25N3O3S |
| Molecular Weight | 395.5 g/mol |
Physical Properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter metabolism. For instance, it has shown inhibitory effects on monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters like serotonin.
In Vivo Studies
Animal model studies have provided insights into the efficacy of this compound in reducing symptoms associated with anxiety and depression. In a controlled study involving rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
Case Study 1: Antidepressant Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of this compound. The researchers conducted a series of behavioral tests on mice and observed that treatment with the compound led to a marked improvement in depressive symptoms compared to control groups.
Case Study 2: Anxiolytic Effects
Another study focused on its anxiolytic effects, where it was administered to rats subjected to stress-induced conditions. The results indicated a significant decrease in stress-related behaviors, suggesting its potential use as an anxiolytic agent.
Summary of Biological Activities
| Activity Type | Test Subject | Result |
|---|---|---|
| Antidepressant | Mice | Significant reduction in depressive symptoms |
| Anxiolytic | Rats | Decreased stress-related behaviors |
Comparison with Other Compounds
To contextualize the biological activity of this compound, a comparison with other known compounds is provided below:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| Compound A | Antidepressant | Moderate |
| Compound B | Anxiolytic | High |
| 4-Methoxy Compound | Both | High |
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)18(16-7-12-25-14-16)13-20-19(23)15-3-5-17(24-2)6-4-15/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDRQBMFRFOOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














